6-Ethylhexahydropyrimidine-2,4-dione
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-ethyl- is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA. The 6-ethyl substitution on the pyrimidinedione ring adds unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-ethyl- typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The general reaction conditions include heating the reactants in a solvent such as ethanol or water, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the cyclization.
Industrial Production Methods
Industrial production of 2,4(1H,3H)-Pyrimidinedione, 6-ethyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like methylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 6-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 6-phenyl-
- 2,4(1H,3H)-Pyrimidinedione, 6-ethyl-5-methyl-
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 6-ethyl- stands out due to its specific ethyl substitution, which imparts unique chemical properties and biological activities. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H10N2O2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
6-ethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-2-4-3-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |
InChI Key |
IXSDDWMGJWCUOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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